molecular formula C9H17Cl2NO2 B039790 N-Boc-N,N-bis(2-chloroethyl)amine CAS No. 118753-70-1

N-Boc-N,N-bis(2-chloroethyl)amine

Cat. No.: B039790
CAS No.: 118753-70-1
M. Wt: 242.14 g/mol
InChI Key: FQZLNQAUUMSUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl bis(2-chloroethyl)carbamate can be synthesized from di-tert-butyl dicarbonate and bis(2-chloroethyl)amine hydrochloride. The reaction involves the following steps :

  • Dissolve bis(2-chloroethyl)amine hydrochloride in dichloromethane.
  • Add a 10% sodium hydroxide solution to the mixture while stirring rapidly in an ice bath.
  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
  • Stir the reaction mixture at room temperature for 18.5 hours.
  • Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane.
  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain tert-butyl bis(2-chloroethyl)carbamate.

Industrial Production Methods: Industrial production methods for tert-butyl bis(2-chloroethyl)carbamate typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tert-butyl bis(2-chloroethyl)carbamate is unique due to its dual functionality as both a protecting group and an intermediate in the synthesis of DNA alkylating agents. Its ability to be readily deprotected under mild conditions makes it valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl N,N-bis(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLNQAUUMSUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459487
Record name tert-Butyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118753-70-1
Record name tert-Butyl bis(2-chloroethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-N,N-Bis(2-chloroethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-N,N-bis(2-chloroethyl)amine
Reactant of Route 2
Reactant of Route 2
N-Boc-N,N-bis(2-chloroethyl)amine
Reactant of Route 3
Reactant of Route 3
N-Boc-N,N-bis(2-chloroethyl)amine
Reactant of Route 4
Reactant of Route 4
N-Boc-N,N-bis(2-chloroethyl)amine
Reactant of Route 5
Reactant of Route 5
N-Boc-N,N-bis(2-chloroethyl)amine
Reactant of Route 6
Reactant of Route 6
N-Boc-N,N-bis(2-chloroethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.